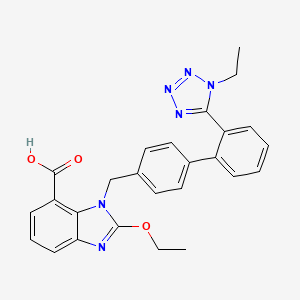

1H-1-Ethyl Candesartan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

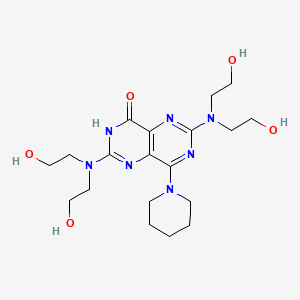

1H-1-Ethyl Candesartan is a derivative of candesartan, which is a nonpeptide angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and heart failure. This compound works by blocking the action of angiotensin II, a peptide hormone that causes blood vessels to constrict, thereby lowering blood pressure and reducing the workload on the heart .

Wissenschaftliche Forschungsanwendungen

1H-1-Ethyl Candesartan has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of angiotensin II receptor antagonists.

Biology: Researchers use it to study the effects of angiotensin II receptor blockade on cellular processes.

Medicine: It is investigated for its potential therapeutic effects in conditions like hypertension, heart failure, and diabetic nephropathy.

Wirkmechanismus

Target of Action

1H-1-Ethyl Candesartan, also known as Candesartan, is an angiotensin II receptor antagonist . Its primary target is the type-1 angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Mode of Action

Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the blood pressure increasing effects of angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by Candesartan is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Pharmacokinetics

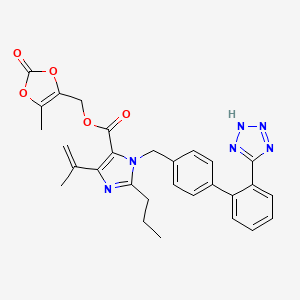

Candesartan is administered orally as the prodrug candesartan cilexetil, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The pharmacokinetic properties of Candesartan and Losartan were found to be comparable, with antagonistic activity in plasma almost identical . The half-life of Candesartan is dose-dependent, ranging from 5 to 9 hours .

Action Environment

The action, efficacy, and stability of Candesartan can be influenced by various environmental factors. For instance, it has been found that Candesartan is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage . Furthermore, the drug’s pharmacokinetic behavior may be altered in populations with renal or hepatic impairment, necessitating dosage adjustments .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1H-1-Ethyl Candesartan interacts with various enzymes and proteins in the body. It is known to interact with the angiotensin II type 1 (AT1) receptor, which is part of the renin-angiotensin-aldosterone system (RAAS) . By blocking this receptor, this compound prevents the blood pressure increasing effects of angiotensin II .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This prevents the blood pressure increasing effects of angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, when candesartan cilexetil tablets were subjected to stability and forced degradation studies, five impurities were observed . These impurities were successfully isolated and characterized .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a rabbit model, it was found that an intravitreal injection of 0.5 mg of candesartan would be safe . At higher doses, there were significant reductions in the b-wave amplitudes of electroretinograms, indicating potential toxicity .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the angiotensin II type 1 (AT1) receptor, which is a key component of this pathway .

Transport and Distribution

It is known that candesartan that reaches the systemic circulation is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route .

Subcellular Localization

Given its role as an angiotensin II type 1 (AT1) receptor antagonist, it is likely to be localized in the cell membrane where the AT1 receptor is located .

Vorbereitungsmethoden

The synthesis of 1H-1-Ethyl Candesartan involves several steps, starting from the basic structure of candesartan. The preparation typically includes:

Synthetic Routes: The synthesis begins with the preparation of the biphenyl tetrazole moiety, followed by the introduction of the benzimidazole ring. The ethyl group is then introduced to form this compound.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

1H-1-Ethyl Candesartan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, candesartan.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products: The major products formed from these reactions include various derivatives of candesartan, such as oxo candesartan and hydroxy candesartan.

Eigenschaften

IUPAC Name |

2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747748 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-38-8 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/no-structure.png)

![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)